
Fmoc-D-Dab(Boc)-OH
Overview
Description
Fmoc-D-Dab(Boc)-OH is a compound that belongs to the family of Fmoc-protected amino acids. It is specifically a derivative of diaminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis due to its stability and ease of removal of the protecting groups under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dab(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of diaminobutyric acid is first protected by reacting with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Side Chain Amino Group: The side chain amino group is then protected by reacting with di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Deprotection Reactions
Fmoc-D-Dab(Boc)-OH undergoes sequential deprotection of its orthogonal protecting groups during solid-phase peptide synthesis (SPPS):
Fmoc Group Removal
- Reagent : 20% piperidine in DMF .
- Mechanism : Base-mediated β-elimination cleaves the fluorenylmethyloxycarbonyl (Fmoc) group, exposing the α-amino group for subsequent coupling .
- Conditions : Room temperature, 5–10 minutes .
Boc Group Removal
- Reagent : Trifluoroacetic acid (TFA) .
- Mechanism : Acidolysis cleaves the tert-butoxycarbonyl (Boc) group from the γ-amino side chain .
- Conditions : 95% TFA with scavengers (e.g., triisopropylsilane), 1–2 hours .
Coupling Reactions
The deprotected amino groups participate in peptide bond formation:
Activation and Coupling
- Activating Agents :
- Solvent : Dichloromethane (DCM) or DMF .
- Applications : Used to conjugate the Dab residue to β-hairpin macrocycles in polymyxin analogs .
Cyclization Reactions
This compound facilitates on-resin macrocyclization:
- Method : Pd(0)-catalyzed allyl ester cleavage followed by intramolecular amide bond formation .
- Conditions : Microwave-assisted SPPS at 70°C, 4-hour synthesis time .
- Yield : Crude product purity >80% (HPLC) .
Side Reactions and Mitigation
- Aspartimide Formation : Observed in Asp/Asn sequences; minimized using HOBt or this compound’s steric bulk .
- Disulfide Bond Formation : Requires post-synthesis oxidation with DMSO or K<sub>3</sub>Fe(CN)<sub>6</sub> .
Key Research Findings
Stability and Handling
This compound’s versatility in SPPS and click chemistry underscores its utility in developing antimicrobials and constrained peptides .
Scientific Research Applications
Fmoc-D-Dab(Boc)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are important for studying protein-protein interactions and enzyme-substrate interactions.
Biology: It is used in the development of peptide-based drugs and therapeutic agents.
Medicine: It is used in the synthesis of antimicrobial peptides and other bioactive peptides.
Industry: It is used in the production of peptide-based materials and nanomaterials for various applications.
Mechanism of Action
The mechanism of action of Fmoc-D-Dab(Boc)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process. The removal of these protecting groups under specific conditions allows for the formation of the desired peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
Comparison with Similar Compounds
Fmoc-Dap(Boc)-OH: Similar to Fmoc-D-Dab(Boc)-OH but with a different side chain.
Fmoc-Orn(Boc)-OH: Another similar compound with a different side chain.
Uniqueness: this compound is unique due to its specific side chain structure, which provides distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of certain peptides and peptidomimetics that require the presence of diaminobutyric acid residues.
Biological Activity
Fmoc-D-Dab(Boc)-OH , also known as Fmoc-2,4-diaminobutanoic acid, is an important amino acid derivative utilized in peptide synthesis and medicinal chemistry. This compound features a protected amine group, making it a versatile building block for the development of bioactive peptides and other pharmaceutical agents. Its unique structural properties and reactivity have garnered attention in various research fields, including drug development, cancer therapy, and immunology.
- Molecular Formula : C₂₄H₂₈N₂O₆
- Molecular Weight : 440.50 g/mol
- CAS Number : 125238-99-5
- Purity : 96%
- Melting Point : 111-113 °C
- Optical Rotation : -12° (c=1 in methanol)
These characteristics make this compound suitable for applications in solid-phase peptide synthesis (SPPS) and other organic synthesis methods.
This compound exhibits various biological activities attributed to its structural features. It can function as a precursor in the synthesis of bioactive peptides that may influence several biological pathways:
- Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties, potentially useful against various pathogens.
- Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation, suggesting potential applications in cancer therapeutics.
- Immunomodulatory Effects : this compound may modulate immune responses, making it relevant for vaccine development and autoimmune disease treatment.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Peptides : A study demonstrated that peptides synthesized using this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell death.
- Cancer Cell Inhibition : In vitro studies revealed that certain peptide sequences incorporating this compound could induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Table of Biological Activities
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Immunomodulatory | Modulates immune responses |
Synthesis Methods
The synthesis of this compound typically involves protecting the amine groups to prevent unwanted reactions during peptide assembly. Common methods include:
- Solid-phase Peptide Synthesis (SPPS) : Utilizing Fmoc protection allows for stepwise addition of amino acids while maintaining the integrity of the peptide backbone.
- Click Chemistry : The azide functionality present in some derivatives enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of complex structures.
Applications in Drug Development
This compound is increasingly used in the design of peptide-based drugs due to its ability to enhance bioavailability and stability. Its derivatives are being explored for:
- Targeted Drug Delivery Systems : By conjugating with other therapeutic agents, researchers aim to improve drug targeting and reduce side effects.
- Vaccine Development : Its immunomodulatory properties make it a candidate for enhancing vaccine efficacy.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing peptides containing Fmoc-D-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Resin Loading : Use chlorotrityl (CTC) resin for optimal coupling efficiency. Load this compound via standard Fmoc-SPPS protocols with a 4:4:8 molar ratio of amino acid:BOP:DIPEA for coupling .
- Side-Chain Protection : The Boc group on Dab prevents undesired side reactions during elongation. Ensure compatibility with other protecting groups (e.g., Trt for Hse, Allyl for Glu C-terminus) .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal, and monitor completion via Kaiser test or UV monitoring .
Q. How can researchers validate the purity and identity of this compound in synthesized peptides?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) to assess purity (>95% target peak) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]<sup>+</sup> for this compound: 440.49 g/mol) .
- NMR : Verify stereochemistry and Boc/Fmoc retention using <sup>1</sup>H and <sup>13</sup>C NMR in deuterated solvents (e.g., DMSO-d6) .
Q. What are the storage and handling protocols for this compound to ensure stability?
Methodological Answer:
- Storage : Store at 2–30°C in a desiccator with silica gel to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or humidity .
- Reconstitution : Dissolve in DMF or DCM (10–20 mM stock solutions). Warm to 37°C and sonicate if precipitation occurs .
Advanced Research Questions
Q. How can this compound be integrated into complex peptide architectures, such as macrocyclic or branched peptides?
Methodological Answer:
- Macrocyclization : After linear SPPS, perform on-resin cyclization using BOP/DIPEA (4:8 molar ratio) in CH2Cl2. Monitor reaction completion via HPLC .
- Branched Peptides : Use orthogonal protection (e.g., Alloc on Dab) for selective deprotection and coupling of secondary chains .
- Case Study : In the synthesis of (+)-(R)-Tiruchanduramine, this compound enabled stereospecific coupling of β-carboline-3-carboxylic acid and guanidine derivatives .
Q. What strategies address contradictions in solubility or coupling efficiency of this compound in hydrophobic peptide sequences?
Methodological Answer:
- Solubility Enhancement : Add chaotropic agents (e.g., 0.1% TFA in DMF) or use microwave-assisted synthesis (90°C, 30 W) to improve coupling kinetics .
- Coupling Optimization : Double coupling with HATU/Oxyma Pure (1:1:2 molar ratio) for sterically hindered residues. Validate via ninhydrin test .
- Contradiction Resolution : If Boc deprotection occurs prematurely (e.g., in acidic conditions), substitute with Alloc or Mtt protection for improved stability .
Q. How does this compound facilitate mechanistic studies in peptide-antibiotic interactions?
Methodological Answer:
- Antimicrobial Activity Assays : Incorporate this compound into lipopeptide backbones (e.g., daptomycin analogs). Test MICs via broth microdilution in CAMHB with 0.002% Tween-80 .
- Structure-Activity Relationships (SAR) : Compare Boc-protected vs. deprotected Dab analogs to evaluate the role of cationic charge in membrane disruption .
Q. What analytical methods resolve challenges in quantifying Boc group retention during SPPS with this compound?
Methodological Answer:
- In-Process Monitoring : Use FT-IR spectroscopy to track Boc carbonyl peaks (~1680 cm<sup>−1</sup>) during synthesis .
- Post-Synthesis Analysis : Perform Edman degradation or partial acid hydrolysis (10% TFA, 0°C) followed by LC-MS to confirm Boc retention .
Q. Methodological Best Practices
Q. How to troubleshoot low yields in this compound-mediated peptide cyclization?
Methodological Answer:
- Resin Swelling : Pre-swell resin in CH2Cl2 for 1 hr before cyclization to improve reagent access .
- Catalyst Optimization : Use Pd(PPh3)4/PhSiH3 (1:10 molar ratio) for efficient Allyl group removal without side reactions .
- Purification : After TFA cleavage, precipitate peptides in MTBE:hexanes (1:1) and purify via RP-HPLC with 0.1% formic acid gradients .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-13-12-20(21(27)28)26-23(30)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWKOFAHRLBNMG-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427336 | |
Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114360-56-4 | |
Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2~{R})-2-(9~{H}-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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